molecular formula C11H20N2O2 B8187405 (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester

(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester

Cat. No.: B8187405
M. Wt: 212.29 g/mol
InChI Key: HXUGSDLGHNRSJZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,6-Diaza-spiro[34]octane-6-carboxylic acid tert-butyl ester is a chiral compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. The reaction conditions often include the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran.

    Introduction of the Chiral Center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst. For example, a chiral auxiliary such as (S)-proline can be used to induce asymmetry in the molecule.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the diaza-spiro moiety can be substituted with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diaza-spiro compounds.

Scientific Research Applications

(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chiral center plays a crucial role in determining the specificity and affinity of these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diaza-spiro[3.4]octane-6-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic.

    1,6-Diaza-spiro[3.4]octane-6-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl, affecting its steric and electronic properties.

Uniqueness

(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester is unique due to its combination of a spirocyclic core, a chiral center, and a tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl (4R)-1,7-diazaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGSDLGHNRSJZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.